molecular formula C18H32N4O2 B1662540 N-(4-Hydroxyphenylacetyl)spermine CAS No. 130210-32-1

N-(4-Hydroxyphenylacetyl)spermine

Cat. No. B1662540
M. Wt: 336.5 g/mol
InChI Key: DRHUIJOIIKXHEH-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenylacetyl)spermine is a wasp toxin analog of PhTX-343 and acts as a glutamate antagonist . It is selective for NMDA receptors in mammalian CNS .


Molecular Structure Analysis

The molecular formula of N-(4-Hydroxyphenylacetyl)spermine is C18H32N4O2 . The molecular weight is 336.48 .

properties

IUPAC Name

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O2/c19-9-3-12-20-10-1-2-11-21-13-4-14-22-18(24)15-16-5-7-17(23)8-6-16/h5-8,20-21,23H,1-4,9-15,19H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHUIJOIIKXHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCCNCCCCNCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562311
Record name N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Hydroxyphenylacetyl)spermine

CAS RN

130210-32-1
Record name N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-4-hydroxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130210-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
IS Blagbrough, M Bruce, BW Bycroft… - Pesticide …, 1990 - Wiley Online Library
Synthetic analogues of arthropod polyamine‐containing toxins have been investigated for antagonism of the quisqualate‐sensitive L‐glutamate receptor (quis‐GluR) of locust muscle. …
Number of citations: 17 onlinelibrary.wiley.com
SPH Alexander, SJ Hill, DA Kendall - Neuroscience letters, 1991 - Elsevier
The N- methyl- d -aspartate (NMDA) receptor-induced inhibition of muscarinic receptor-stimulated phosphoinositide turnover in guinea pig cerebral cortical slices was investigated to …
Number of citations: 1 www.sciencedirect.com
IS Blagbrough, PNR Usherwood - … of the Royal Society of Edinburgh …, 1992 - cambridge.org
The polyamine amides comprise a newly-discovered class of compounds which exhibits considerable potential for the development of selective pharmacological tools and …
Number of citations: 26 www.cambridge.org
IS Blagbrough, PTH Brackley, M Bruce, BW Bycroft… - Toxicon, 1992 - Elsevier
In the search for new toxins, preferably with new sites of action, the polyamine amides represent a new class of compounds with potential as insecticides and as pharmaceutical agents …
Number of citations: 52 www.sciencedirect.com
E Weigand, BU Keller - European Journal of Neuroscience, 1998 - Wiley Online Library
Subtype‐specific pharmacological compounds represent important tools to identify the molecular components of synaptically activated glutamate receptors in central neurones. Here, …
Number of citations: 16 onlinelibrary.wiley.com
SPH Alexander, DA Kendall… - Journal of neurochemistry, 1992 - Wiley Online Library
In the presence of 1 mM spermine, accumulations of 3H labelled inositol phosphates elicited by quisqualate (100 μM) and 1 ‐aminocyclopentane‐trans‐ 1, 3‐dicarboxylate (t‐ACPD, …
Number of citations: 4 onlinelibrary.wiley.com
K Strømgaard, I Mellor - Medicinal research reviews, 2004 - Wiley Online Library
α‐Amino‐3‐hydroxy‐5‐methyl‐4‐isoxazole propionic acid (AMPA) receptors (AMPAR), subtype of the ionotropic glutamate receptors (IGRs), mediate fast synaptic transmission in the …
Number of citations: 89 onlinelibrary.wiley.com
MJ SIMARD - ic.gc.ca
L'invention concerne des procédés et des compositions qui sont utilisés pour le traitement et/ou la prévention de l'hémorragie intraventriculaire ou de la nécrose hémorragique …
Number of citations: 2 www.ic.gc.ca

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